N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a complex organic compound featuring a cyclopropyl group, an oxadiazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Coupling with aniline: The final step involves coupling the oxadiazole intermediate with an aniline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of cheaper, more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the aniline moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), sulfonyl chlorides, alkylating agents
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.
Comparison with Similar Compounds
Similar Compounds
N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)aniline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-triazol-2-yl)aniline: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2-methylcyclopropyl)methyl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-12(9)8-15-13-5-3-4-11(7-13)14-17-16-10(2)18-14/h3-5,7,9,12,15H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMQCLHALOZHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CNC2=CC=CC(=C2)C3=NN=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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